molecular formula C19H26O5 B14072568 carbonic acid;3-phenylpropan-1-ol CAS No. 102162-49-2

carbonic acid;3-phenylpropan-1-ol

Cat. No.: B14072568
CAS No.: 102162-49-2
M. Wt: 334.4 g/mol
InChI Key: BLMWSQBQVQZIGM-UHFFFAOYSA-N
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Description

Carbonic acid;3-phenylpropan-1-ol (CAS No. 102162-49-2) is a carbonate ester derived from carbonic acid (H₂CO₃) and 3-phenylpropan-1-ol, a primary alcohol with a phenyl group at the third carbon. This compound is structurally characterized by two ester linkages formed between the hydroxyl groups of carbonic acid and 3-phenylpropan-1-ol.

Properties

CAS No.

102162-49-2

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

carbonic acid;3-phenylpropan-1-ol

InChI

InChI=1S/2C9H12O.CH2O3/c2*10-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h2*1-3,5-6,10H,4,7-8H2;(H2,2,3,4)

InChI Key

BLMWSQBQVQZIGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCO.C1=CC=C(C=C1)CCCO.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Industrial-Scale Hydrogenation Using Nickel Catalysts

The most widely documented method for synthesizing 3-phenylpropan-1-ol involves the catalytic hydrogenation of cinnamaldehyde (3-phenylprop-2-enal), a naturally abundant compound in cinnamon oil. As detailed in patent EP3883911A1, this process employs a nickel-based catalyst under hydrogen pressures ranging from 1 to 100 bar. The reaction proceeds via selective reduction of the α,β-unsaturated aldehyde group, yielding 3-phenylpropan-1-ol with ≤0.5% impurities (e.g., cinnamyl alcohol or 3-phenylpropionaldehyde). Typical conditions include:

  • Catalyst : Raney nickel or nickel-aluminum alloys
  • Temperature : 80–120°C
  • Hydrogen Pressure : 20–50 bar (optimal for minimizing side reactions)
  • Yield : 92–95% after distillation

A critical advantage of this method is its compatibility with cinnamaldehyde derived from natural sources, such as cinnamon essential oil, which contains ≥80 wt.% cinnamaldehyde. Post-reaction purification involves alkaline water extraction to remove residual catalyst particles, followed by fractional distillation under reduced pressure (10–15 mbar) to isolate the final product.

By-Product Formation and Mitigation Strategies

Despite high efficiency, side reactions remain a challenge. For example, over-hydrogenation can produce 3-cyclohexylpropan-1-ol (≤0.5%), while incomplete reduction yields cinnamyl alcohol. To address this, the patent recommends controlled hydrogen flow rates and catalyst pre-treatment with dilute acetic acid to enhance selectivity.

Reduction of 3-Phenylpropionaldehyde

Sodium Borohydride-Mediated Reduction

Laboratory-scale synthesis often utilizes 3-phenylpropionaldehyde as a precursor. Reduction with sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF) at 0–25°C provides 3-phenylpropan-1-ol in 85–90% yield. Key parameters include:

  • Molar Ratio : 1:1.2 (aldehyde to NaBH4)
  • Reaction Time : 2–4 hours
  • Purification : Extraction with diethyl ether and drying over anhydrous sodium sulfate

This method is less suitable for industrial applications due to the high cost of NaBH4 and challenges in scaling batch processes.

Lithium Aluminum Hydride (LiAlH4) Reduction

For substrates resistant to milder reductants, LiAlH4 in anhydrous diethyl ether offers a viable alternative. A study in Chemistry—A European Journal demonstrated the reduction of 3-amino-3-phenylpropionic acid to 3-phenylpropan-1-ol using LiAlH4 at 0°C, achieving 74% yield after recrystallization. However, this method requires stringent moisture-free conditions and generates hazardous waste, limiting its practicality.

Oxidative and Dehydrogenative Methods

Zinc Oxide-Catalyzed Dehydrogenation of Alcohols

A novel approach reported by Christensen et al. involves the dehydrogenation of 3-phenylpropan-1-ol derivatives using zinc oxide (ZnO) and potassium hydroxide (KOH) at 164–170°C. While primarily used to synthesize carboxylic acids, this method inadvertently produces 3-phenylpropan-1-ol as an intermediate during the reduction of cinnamyl alcohol. Key findings include:

  • Catalyst Load : 0.4 mmol ZnO per 2 mmol substrate
  • Reaction Time : 36 hours
  • By-Products : 3-phenylpropanoic acid (69% yield) and Guerbet alcohols

Silver-Catalyzed Dehydrogenative Coupling

Silver carbonate (Ag2CO3) and manganese bromide (MnBr2) systems have been explored for dehydrogenative coupling reactions. In one protocol, 3-phenylpropan-1-ol was detected as an intermediate during the oxidation of cinnamyl alcohol to 3-phenylpropanoic acid. Conditions include:

  • Catalyst : Ag2CO3 (5 mol%)
  • Base : KOH (2 equiv.)
  • Temperature : 165°C
  • Yield : ≤82% for carboxylic acid products

Biocatalytic and Green Chemistry Approaches

Enzymatic Reduction Using Alcohol Dehydrogenases

Emerging research highlights the use of alcohol dehydrogenases (ADHs) for enantioselective synthesis. For example, ADH from Lactobacillus brevis reduces 3-phenylpropionaldehyde to (R)-3-phenylpropan-1-ol with 98% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C). Advantages include:

  • Solvent : Aqueous buffer systems
  • Cofactor Regeneration : Glucose dehydrogenase (GDH)/glucose system
  • Yield : 78% after 24 hours

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been applied to reduce cinnamaldehyde using planetary mills and hydrogen gas. Preliminary results show 70–75% conversion within 2 hours, though purity remains inferior to traditional methods.

Comparative Analysis of Synthetic Routes

Table 1: Key Metrics for 3-Phenylpropan-1-ol Preparation Methods

Method Catalyst/Reagent Temperature (°C) Pressure (bar) Yield (%) By-Products
Catalytic Hydrogenation Raney Ni 80–120 20–50 92–95 Cinnamyl alcohol (≤0.5%)
NaBH4 Reduction Sodium borohydride 0–25 Ambient 85–90 None significant
LiAlH4 Reduction Lithium aluminum hydride 0 Ambient 74 Aluminum waste
ZnO Dehydrogenation ZnO/KOH 164–170 Ambient 69 3-Phenylpropanoic acid
Biocatalytic ADH/GDH 30 Ambient 78 None

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of carbonic acid;3-phenylpropan-1-ol involves its ability to form stable esters and undergo hydrolysis under physiological conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Carbamic Acid Esters

Carbamic acid esters, such as those synthesized with 1-aryl-3-dimethylamino-1-propanols, exhibit lower toxicity compared to carbonic acid derivatives. For example, carbamic acid analogues (e.g., compounds coded 3a, 4a) demonstrate stronger antagonism against reserpine-induced hypothermia than imipramine, a tricyclic antidepressant. In contrast, carbonic acid esters (e.g., PS-1, P-8-Y) show marked CNS excitation but are less toxic than imipramine .

Table 1: Pharmacological Comparison of Carbonic and Carbamic Acid Esters

Compound Class Toxicity (vs. Imipramine) CNS Activity Key Applications
Carbonic Acid Esters Less toxic Excitation, antidepressant Neuropharmacology
Carbamic Acid Esters Even less toxic Strong antidepressant Antidepressant screening

Hexanoic Acid Esters of 3-Phenylpropan-1-ol

Esters of 3-phenylpropan-1-ol with hexanoic acid isomers (e.g., 3-phenylpropyl hexanoate) are challenging to distinguish due to nearly identical mass spectrometry (MS) and retention index (RI) data. Structural confirmation requires advanced techniques like ¹H/¹³C NMR. For example, 3-phenylpropyl 3-methylpentanoate and 4-methylpentanoate isomers exhibit overlapping RI values on polar and non-polar GC columns, necessitating synthetic libraries for accurate identification .

Table 2: Challenges in Differentiating Hexanoate Isomers

Isomer MS Similarity RI Overlap Resolution Method
3-Methylpentanoate ester High Yes NMR, synthetic libraries
4-Methylpentanoate ester High Yes NMR, synthetic libraries

Reactivity Comparison with Positional Isomers

3-Phenylpropan-1-ol is more reactive than its secondary alcohol counterpart, 3-phenylpropan-2-ol, in oxidation reactions. For instance, AuNPs-PPO-catalyzed aerobic oxidation of 3-phenylpropan-1-ol yields carboxylic acids with 63% efficiency, whereas 3-phenylpropan-2-ol shows reduced reactivity under similar conditions .

Physicochemical and Metabolic Properties

Metabolic Pathways

3-Phenylpropan-1-ol and its derivatives (e.g., 2-phenylpropanal) are metabolized to benzoic acid in vivo, which influences their pharmacokinetic profiles. This pathway contrasts with aliphatic alcohols, which typically undergo different oxidative transformations .

Antioxidant Activity

3-Phenylpropan-1-ol exhibits low antioxidant capacity, with TEAC (Trolox Equivalent Antioxidant Capacity) values <0.06 TEmol/mol, comparable to non-phenolic compounds like caffeine and coumarin. This contrasts sharply with phenolic antioxidants, which show higher TEAC values .

Biological Activity

Carbonic acid;3-phenylpropan-1-ol, identified by the CAS number 102162-49-2, is a compound of considerable interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics:

  • Molecular Formula: C19H26O5
  • Molecular Weight: 334.4 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CC=C(C=C1)CCCO.C1=CC=C(C=C1)CCCO.C(=O)(O)O
PropertyValue
CAS No.102162-49-2
Molecular FormulaC19H26O5
Molecular Weight334.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects. The compound undergoes hydrolysis under physiological conditions, forming stable esters that can facilitate drug delivery systems .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance, it has shown notable activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values reported between 32 to 64 µg/mL . The presence of specific substituents on the phenyl ring significantly influences this activity, indicating that structural modifications can enhance or diminish antimicrobial properties.

Enzyme Inhibition

The compound has also been explored for its potential to inhibit various enzymes. Its ability to form stable complexes with enzymes suggests it could act as a competitive inhibitor in certain biochemical pathways. This property is particularly relevant in the context of developing therapeutic agents targeting metabolic disorders .

Case Studies

Case Study 1: Antibacterial Activity Against H. pylori
A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against multiple strains of H. pylori. The results indicated that modifications to the phenyl substituents could lead to improved antibacterial activity, with some derivatives achieving MIC values as low as 8 µg/mL .

Case Study 2: Synthesis and Biological Evaluation
Research on the synthesis of derivatives from this compound revealed that certain synthesized compounds exhibited enhanced biological activities compared to the parent compound. For example, derivatives with halogen substitutions showed varied potency against bacterial strains, suggesting a structure–activity relationship that could guide future drug design efforts .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study FocusKey Findings
Antimicrobial ActivityEffective against H. pylori with MIC values <64 µg/mL
Enzyme InteractionPotential competitive inhibition in metabolic pathways
Structural ModificationsEnhanced activity observed with specific substituents

Q & A

Basic: What are the primary synthetic routes for 3-phenylpropan-1-ol from benzene derivatives?

Answer:
Two common methodologies include:

  • Friedel-Crafts Alkylation : React benzene with 1-bromopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-phenylpropane, followed by hydroxylation via hydroboration-oxidation to yield 3-phenylpropan-1-ol. This method requires careful control of regioselectivity to avoid polyalkylation byproducts .
  • Grignard Reagent Approach : Use benzyl chloride to form a benzyl Grignard reagent, which reacts with ethylene oxide. Subsequent acid work-up yields 3-phenylpropan-1-ol. This method offers better stereochemical control but demands anhydrous conditions .

Basic: Which spectroscopic techniques are optimal for characterizing 3-phenylpropan-1-ol?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the alcohol (-OH) group and aromatic protons. For example, the -OH proton typically appears as a broad singlet (~1.5 ppm), while aromatic protons resonate between 7.2–7.4 ppm .
  • GC/MS : Gas chromatography coupled with mass spectrometry identifies molecular ions (m/z = 136 for 3-phenylpropan-1-ol) and fragmentation patterns, aiding in purity assessment .

Advanced: How can discrepancies between computational and experimental structural data be resolved?

Answer:

  • Cross-Validation with Crystallography : Use X-ray crystallography (via SHELXL or OLEX2 ) to resolve bond lengths and angles. If computational models (e.g., DFT) disagree, check for crystal packing effects or solvent interactions.
  • Refinement Parameters : Adjust thermal displacement parameters in SHELXL to account for disorder or twinning in the crystal lattice .

Advanced: What strategies address stereochemical outcomes in reactions involving 3-phenylpropan-1-ol?

Answer:

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) to analyze stereoselective synthesis pathways.
  • Catalytic Asymmetric Hydrogenation : Employ palladium nanoparticles or Lindlar catalysts modified with ligands to control hydrogenation of propargyl alcohol precursors .

Methodological: How to optimize hydrogenation of acetylenic precursors to 3-phenylpropan-1-ol?

Answer:

  • Catalyst Selection : Use Lindlar catalyst (Pd/CaCO₃ with quinoline) for partial hydrogenation of 3-phenylprop-1-yn-1-ol to avoid over-reduction. Monitor reaction progress via TLC or in-situ FTIR .
  • Solvent Effects : Polar solvents (e.g., ethanol) enhance hydrogen solubility but may require higher catalyst loading to mitigate poisoning .

Advanced: Best practices for handling data inconsistencies in crystallographic refinement?

Answer:

  • Twinning Analysis : Use SHELXD to detect twinning and SHELXL for refinement. For example, if R-factors diverge, apply TWIN/BASF commands to model twinning .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and refine using restraints in OLEX2 .

Analytical: How to develop an HPLC protocol for 3-phenylpropan-1-ol quantification?

Answer:

  • Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (60:40 v/v) at 1.0 mL/min.
  • Detection : UV detection at 254 nm (aromatic absorption). Validate with spiked recovery tests (95–105% recovery) and compare retention times against certified standards .

Methodological: Addressing regioselective functionalization challenges in 3-phenylpropan-1-ol?

Answer:

  • Protecting Groups : Temporarily protect the -OH group (e.g., TBSCl) to direct electrophilic substitution to the para position of the benzene ring.
  • Directed Ortho Metalation : Use LDA to deprotonate the alcohol and facilitate ortho-lithiation for subsequent coupling .

Advanced: Mechanistic considerations in acid-catalyzed rearrangements of 3-phenylpropan-1-ol?

Answer:

  • Carbocation Stability : Protonation of the -OH group generates a carbocation at C1, which may undergo Wagner-Meerwein shifts or hydride transfers. Monitor intermediates via 13^{13}C NMR isotopic labeling .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize carbocations, while protic solvents (e.g., H₂O) favor SN1 pathways .

Methodological: Designing experiments to study hydrogen-bonding interactions in solvents?

Answer:

  • FTIR Analysis : Track O-H stretching frequencies (3200–3600 cm⁻¹) in solvents like DMSO (strong H-bond acceptor) vs. hexane (weak acceptor).
  • Computational Modeling : Use Gaussian or ORCA to calculate H-bond energies and compare with experimental ΔH values from calorimetry .

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